molecular formula C16H18N8O4 B1667436 3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione CAS No. 917877-86-2

3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione

Cat. No. B1667436
M. Wt: 386.37 g/mol
InChI Key: PUHJHZQYIBJCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisdionin F is a selective hAMCase Inhibitor.

Scientific Research Applications

Synthesis of New Purine Ring Systems

  • Research has explored the synthesis of new purine ring systems such as thiadiazepino-purine, utilizing derivatives of 3,7-dimethyl-purine-2,6-dione as precursors (Hesek & Rybár, 1994).

Exploration of Serotonin Receptor Ligands

  • Studies have investigated derivatives of 3,7-dimethyl-3,7-dihydropurine-2,6-dione for their potential as serotonin receptor ligands, exploring their psychotropic activities (Chłoń-Rzepa et al., 2013).

Antihistaminic and Antiasthmatic Properties

  • Derivatives have been synthesized and evaluated for antihistaminic activity, with some showing promising results in animal models (Pascal et al., 1985).
  • Research also includes the development of compounds for antiasthmatic activity, focusing on xanthene and purine dione derivatives (Bhatia et al., 2016).

Analgesic and Anti-Inflammatory Applications

  • Analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has been evaluated, with some compounds showing significant analgesic and anti-inflammatory effects (Zygmunt et al., 2015).

Development of Novel Synthesis Methods

  • Innovative synthesis methods for 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones have been developed, using thietanyl protecting group for more efficient synthesis (Khaliullin & Shabalina, 2020).

Antidepressant Effects

  • Synthesis and evaluation of specific derivatives like 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione have been conducted, demonstrating antidepressant activity (Khaliullin et al., 2018).

properties

CAS RN

917877-86-2

Product Name

3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione

Molecular Formula

C16H18N8O4

Molecular Weight

386.37 g/mol

IUPAC Name

3,7-dimethyl-1-[3-(3-methyl-2,6-dioxo-7H-purin-1-yl)propyl]purine-2,6-dione

InChI

InChI=1S/C16H18N8O4/c1-20-8-19-12-10(20)14(26)24(16(28)22(12)3)6-4-5-23-13(25)9-11(18-7-17-9)21(2)15(23)27/h7-8H,4-6H2,1-3H3,(H,17,18)

InChI Key

PUHJHZQYIBJCSQ-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4)N(C3=O)C

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4)N(C3=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bisdionin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione
Reactant of Route 2
3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione
Reactant of Route 5
3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione
Reactant of Route 6
Reactant of Route 6
3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.